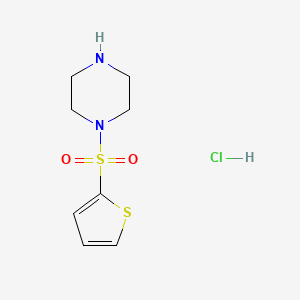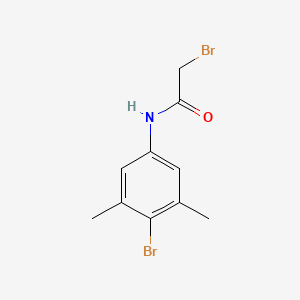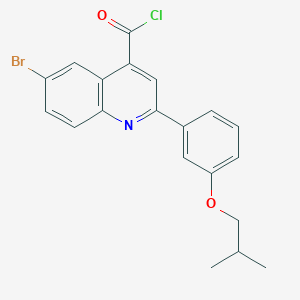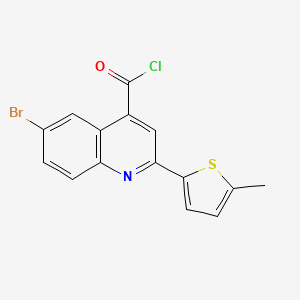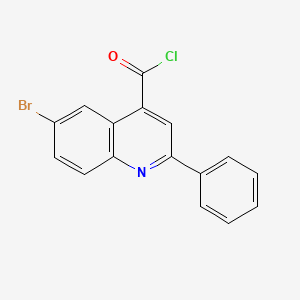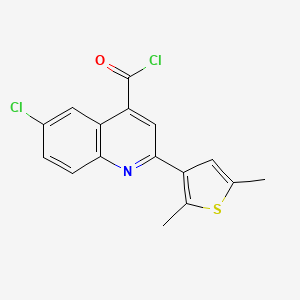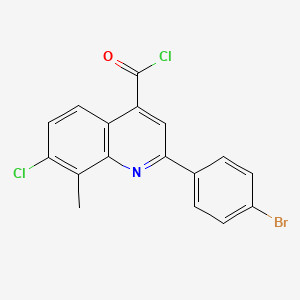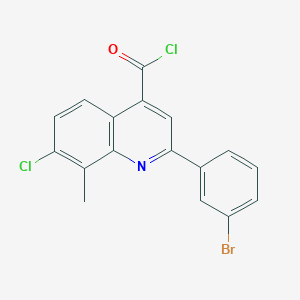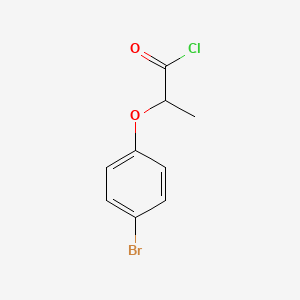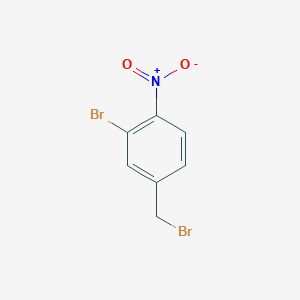
2-Bromo-4-bromomethyl-1-nitro-benzene
Descripción general
Descripción
2-Bromo-4-bromomethyl-1-nitro-benzene: is an organic compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzene, where two bromine atoms and a nitro group are substituted at specific positions on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 4-nitrotoluene: The synthesis of 2-Bromo-4-bromomethyl-1-nitro-benzene typically starts with 4-nitrotoluene. The methyl group of 4-nitrotoluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromomethyl-1-nitrotoluene.
Further Bromination: The 4-bromomethyl-1-nitrotoluene is then subjected to further bromination at the ortho position relative to the nitro group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 2-Bromo-4-bromomethyl-1-nitro-benzene can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide in methanol, or potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Bromo-4-bromomethyl-1-amino-benzene.
Oxidation: 2-Bromo-4-bromomethyl-1-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Used in the development of novel drugs and therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-bromomethyl-1-nitro-benzene largely depends on its chemical reactivity. The bromine atoms and the nitro group make it a versatile intermediate for various chemical transformations. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring towards nucleophiles and electrophiles. The bromine atoms can participate in substitution reactions, making the compound useful in synthetic organic chemistry.
Comparación Con Compuestos Similares
2-Bromo-4-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a bromomethyl group.
2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with different substitution positions.
Uniqueness:
- The presence of both bromine atoms and a nitro group in specific positions makes 2-Bromo-4-bromomethyl-1-nitro-benzene unique in its reactivity and applications.
- The bromomethyl group provides additional sites for chemical modification, enhancing its utility as an intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-bromo-4-(bromomethyl)-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGKPDIONTEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
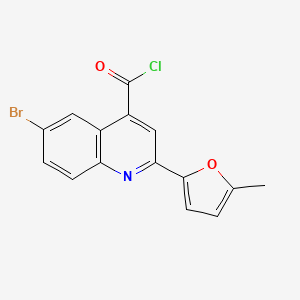
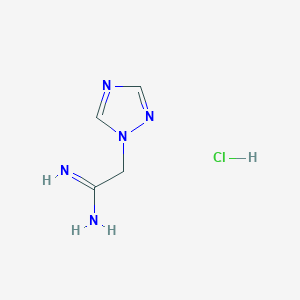
![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)

